molecular formula C6H4N4O2 B3377090 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid CAS No. 1260385-82-7

3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid

Cat. No.: B3377090
CAS No.: 1260385-82-7
M. Wt: 164.12 g/mol
InChI Key: IJBVKVNHXPWGMO-UHFFFAOYSA-N
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Description

3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound featuring a fused triazole and pyridine ring system with a carboxylic acid substituent at position 4. The compound’s synthesis often involves cyanoacetylation reactions of amino-triazole precursors followed by cyclization under controlled conditions . Its derivatives are explored for applications in enzyme inhibition, drug discovery, and metabolic studies due to the triazole ring’s ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

2H-triazolo[4,5-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)3-1-4-5(7-2-3)9-10-8-4/h1-2H,(H,11,12)(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBVKVNHXPWGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNN=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260385-82-7
Record name 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amidrazone with esters of fluorinated acids or activated carbonyl compounds . The reaction conditions often involve the use of solvents like pyridine and catalysts such as europium under solvothermal conditions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole or pyridine rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylate derivatives, while substitution could produce amides or esters .

Scientific Research Applications

3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, antibacterial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or modulate signaling pathways in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

A. Pyrazolo[4,3-b]pyridines
Pyrazolo[4,3-b]pyridines share a fused bicyclic system but replace the triazole ring with a pyrazole. This structural difference reduces electron-deficient character compared to triazolo-pyridines, impacting reactivity and binding affinity. For example, pyrazolo derivatives exhibit lower electrophilicity in cyclization reactions, requiring harsher conditions for synthesis .

B. 1,2,3-Triazolo[4,5-b]pyridine Derivatives

  • 3-(1-Benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine: This derivative, studied in gut metabolite interactions, lacks the carboxylic acid group but includes a benzylpiperidine substituent. It shows strong correlations with quinolinic acid and JWH 250 metabolites (Pearson coefficient > 0.75) but negative correlations with gamma-glutamylmethionine, suggesting substituent-dependent metabolic interactions .
  • Carboxamide Derivatives: Patented triazolopyridine carboxamides (e.g., (piperazin-1-yl)(1,2,3-triazolo[4,5-b]pyridin-1-yl)methanones) replace the carboxylic acid with amide groups, enhancing lipophilicity and selectivity for enzyme targets like monoacyl glycerol lipase (MGL) .
Functional Group Comparisons
Compound Substituent at Position 6 Key Properties Applications
3H-triazolo[4,5-b]pyridine-6-carboxylic acid Carboxylic acid High polarity, pH-dependent solubility, hydrogen-bonding capacity Drug design (e.g., proteasome inhibitors )
Triazolopyridine carboxamides Amide Enhanced lipophilicity, improved blood-brain barrier penetration Enzyme inhibitors (MGL, FAAH )
3-(1-Benzylpiperidin-4-yl)-triazolo[4,5-b]pyridine Benzylpiperidine Hydrophobic interactions, metabolic stability Metabolite studies (gut microbiome )

Biological Activity

3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound with potential biological applications. Its unique structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Information

  • Molecular Formula : C6_6H4_4N4_4O2_2
  • Molecular Weight : 164.12 g/mol
  • CAS Number : 1260385-82-7
  • SMILES Notation : C1=C(C=NC2=NNN=C21)C(=O)O

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. These activities are primarily evaluated through in vitro assays and have implications for antibiotic development and other therapeutic uses.

Antimicrobial Activity

One of the significant areas of research involves the compound's antimicrobial properties. Studies have shown that derivatives of triazolo-pyridines can selectively inhibit the growth of Chlamydia trachomatis, a common sexually transmitted infection. The structure-activity relationship (SAR) studies indicate that specific substituents enhance selectivity and potency against this pathogen without affecting host cell viability .

Antibacterial Properties

In addition to its activity against chlamydial infections, compounds related to this compound have demonstrated moderate antibacterial effects against strains such as Neisseria meningitidis and Haemophilus influenzae. For instance, one study reported minimum inhibitory concentrations (MICs) of 64 µg/mL for N. meningitidis and 32 µg/mL for H. influenzae for certain derivatives .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may interfere with bacterial protein synthesis or cell wall integrity. Further research is required to elucidate these mechanisms fully.

Case Study 1: Antichlamydial Activity

A study focused on the synthesis of novel compounds based on the triazolo-pyridine scaffold revealed promising antichlamydial activity. The compounds were tested in HEp-2 cells infected with C. trachomatis, showing reduced inclusion numbers and altered morphology compared to untreated controls. This highlights the compound's potential as a lead for developing selective antichlamydial agents .

Case Study 2: Antibacterial Evaluation

Another investigation assessed the antibacterial activity of various derivatives of triazolo-pyridines against multiple Gram-positive and Gram-negative bacteria. The results indicated a selective inhibition profile, suggesting these compounds could serve as templates for new antibiotics targeting resistant bacterial strains .

Data Tables

CompoundMIC (µg/mL)Target PathogenActivity Type
Compound A64Neisseria meningitidisAntibacterial
Compound B32Haemophilus influenzaeAntibacterial
Compound C-Chlamydia trachomatisAntichlamydial

Q & A

Q. How can green chemistry principles be integrated into the synthesis and purification of this compound?

  • Replace volatile organic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Employ catalytic methods (e.g., enzymatic catalysis for chiral intermediates) and solvent-free mechanochemical synthesis .

Key Methodological Resources

  • Experimental Design: Factorial design and response surface methodology for optimizing reaction parameters .
  • Data Validation: Cross-referencing computational predictions (DFT, QSAR) with experimental results to resolve discrepancies .
  • Biological Assays: Standardized protocols for enzyme inhibition and cytotoxicity screening to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid
Reactant of Route 2
3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.